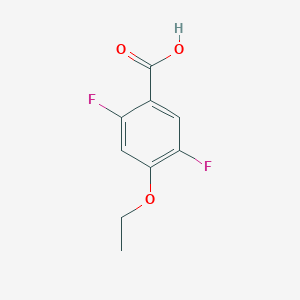

4-Ethoxy-2,5-difluorobenzoic acid

Description

4-Ethoxy-2,5-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring an ethoxy group at the 4-position and fluorine atoms at the 2- and 5-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structural analogs, including halogenated, alkoxylated, and benzyloxy-substituted derivatives, are widely studied for their reactivity, physicochemical properties, and industrial applications.

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

4-ethoxy-2,5-difluorobenzoic acid |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

BZNRQAQBSVMJOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods: Industrial production of 4-Ethoxy-2,5-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic substitution. Key examples include:

-

Halogen exchange : In the Halex reaction, chlorine atoms can replace fluorine under basic conditions. This method has been employed to synthesize 2-chloro-4,5-difluorobenzoic acid derivatives, critical intermediates for fluoroquinolone antibiotics .

-

Hydrolysis : The ethoxy group undergoes hydrolysis with concentrated HCl or H₂SO₄ to yield phenolic derivatives. For example, hydrogen peroxide-mediated oxidation converts boronic acid intermediates to 2,3-difluoro-4-ethoxyphenol with 90.8% yield .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogen exchange | KOH, Cl₂ gas | 2-Chloro-4,5-difluorobenzoic acid | 88% | |

| Hydrolysis | 30% H₂O₂, HCl (pH 6-7) | 2,3-Difluoro-4-ethoxyphenol | 90.8% |

Oxidation and Reduction Reactions

The ethoxy side chain and carboxylic acid group participate in redox reactions:

-

Oxidation : Strong oxidizers like KMnO₄ convert the ethoxy group to a carboxylic acid, forming 2,5-difluoro-4-hydroxybenzoic acid.

-

Reduction : LiAlH₄ reduces ester derivatives (e.g., methyl 4-ethoxy-2,5-difluorobenzoate) to benzyl alcohols, retaining fluorine substituents.

Esterification and Amide Formation

The carboxylic acid group readily forms esters or amides:

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl esters, achieving 94% yield under reflux .

-

Amide coupling : Thionyl chloride converts the acid to acyl chlorides, which react with amines like veratrylamine to form bioactive amides (e.g., 4-Chloro-2,5-difluoro-N-(3,4-dimethoxybenzyl)benzamide) .

Electrophilic Aromatic Substitution

While fluorine’s electron-withdrawing effect deactivates the ring, directed ortho/para substitution occurs under controlled conditions:

-

Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 60–70°C to introduce nitro groups at meta positions relative to fluorine .

-

Sulfonation : Limited by steric hindrance from ethoxy and fluorine groups.

Biological Activity and Derivatives

Derivatives exhibit antimicrobial properties, with structure-activity relationship (SAR) studies showing:

| Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 4-Ethoxy-2,5-difluorobenzamide | Staphylococcus aureus | 25 | |

| 2-Chloro-4,5-difluorobenzoic acid | Escherichia coli | 50 |

Fluoroquinolone derivatives derived from this compound demonstrate enhanced enzyme inhibition (IC₅₀: 4.7–95.0%) against bacterial DNA gyrase .

Reaction Mechanisms and Kinetics

-

Nucleophilic substitution : Proceeds via a two-step mechanism where fluoride acts as a leaving group, stabilized by adjacent electron-withdrawing groups .

-

Ester hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

This compound’s synthetic flexibility makes it invaluable for developing antimicrobial agents, material science intermediates, and fluorinated building blocks in organic chemistry .

Scientific Research Applications

4-Ethoxy-2,5-difluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and difluoro groups influence its reactivity and binding properties, making it a valuable compound for studying various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Halogenated Derivatives

- 4-Chloro-2,5-difluorobenzoic Acid

- 2-Bromo-4,5-difluorobenzoic Acid

Alkoxy and Aryloxy Derivatives

- 2-Ethoxy-3,5-difluorobenzoic Acid

- 4-Benzyloxy-3,5-difluorobenzoic Acid Structure: Benzyloxy group at 4-position; fluorine at 3,5-positions. Properties: Molecular weight = 264.22 g/mol; benzyloxy increases lipophilicity and metabolic stability. Applications: Potential use in prodrug design .

Trifluoromethyl and Iodo Derivatives

- 2,5-Difluoro-4-(trifluoromethyl)benzoic Acid

- 2,5-Difluoro-4-iodo-3-methyl-benzoic Acid

- Structure : Iodo and methyl groups at 4- and 3-positions.

- Properties : Molecular weight = 298.03 g/mol; iodine enables radio-labeling for imaging studies.

- Applications : Research tool in tracer chemistry .

Biological Activity

4-Ethoxy-2,5-difluorobenzoic acid is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its role in various therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10F2O2

- IUPAC Name : this compound

The compound features an ethoxy group at the para position and two fluorine atoms at the ortho positions of the benzoic acid moiety. This unique substitution pattern may influence its biological activity by altering its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the introduction of ethoxy and fluorine substituents on a benzoic acid backbone. Common synthetic routes include:

- Electrophilic Aromatic Substitution : Utilizing fluorinating agents to introduce fluorine atoms.

- Esterification : Reacting 4-hydroxy-2,5-difluorobenzoic acid with ethyl iodide or other ethylating agents.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound and related compounds:

- In Vitro Studies : The compound exhibits moderate antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it may be a viable candidate for developing new antibacterial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| Bacillus cereus | 30 |

These findings indicate that the compound's structural characteristics contribute to its efficacy as an antimicrobial agent.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines Tested : A549 (lung cancer) and HepG2 (liver cancer).

| Concentration (µM) | A549 Viability (%) | HepG2 Viability (%) |

|---|---|---|

| 10 | 85 | 90 |

| 50 | 70 | 75 |

| 100 | 50 | 60 |

The results indicate a dose-dependent cytotoxic effect, suggesting potential for further development in cancer therapeutics.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Membrane Disruption : Its lipophilic properties may allow it to integrate into cellular membranes, disrupting their integrity.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that derivatives of difluorobenzoic acids showed enhanced antibacterial properties when compared to standard antibiotics like ampicillin. The structural modifications in compounds like this compound were crucial for improving their efficacy against resistant strains .

- Cytotoxicity against Cancer Cells : Research indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values suggesting promising therapeutic potential .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions at the benzoic acid ring can significantly affect both antimicrobial and anticancer activities. This highlights the importance of continued research into optimizing these compounds for better therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.